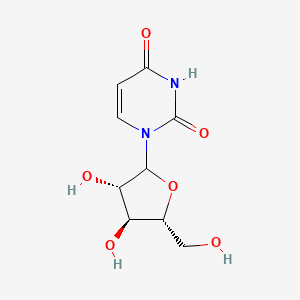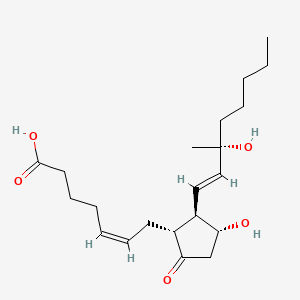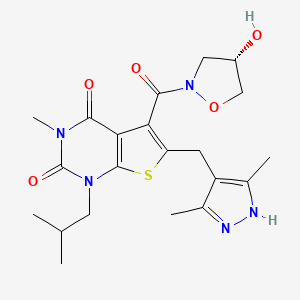
Asukamycin
Vue d'ensemble
Description
L’Asukamycin est un membre de la famille des antibiotiques de type manumycine, produit par la bactérie Streptomyces nodosus subsp. asukaensis . Ce composé présente de fortes activités antibactériennes, antifongiques et antinéoplasiques .
Applications De Recherche Scientifique
Asukamycin has a wide range of scientific research applications:
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
Asukamycin interacts with various enzymes and proteins in biochemical reactions . The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks: a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate protothis compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It has been shown to induce the expression of the p53 target gene TP53AIP1 in 231MFP cells . This compound also exhibits strong antimicrobial and potential antitumor activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has been found to target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Overexpression of a gene cassette harboring asuR1, asuR2, asuR3, and asuR4 in S. nodosus resulted in changes in morphology of the producing strain and an approximately 14-fold increase of this compound production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific studies detailing the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways . The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’Asukamycin est principalement produit par biosynthèse dans Streptomyces nodosus subsp. asukaensis . La voie de biosynthèse implique la formation et l’assemblage de plusieurs blocs de construction, notamment un composant central d’acide 3-amino-4-hydroxybenzoïque, un cycle cyclohexane, deux chaînes de polykétide triène et une partie 2-amino-3-hydroxycyclopent-2-énone . Le protothis compound intermédiaire est converti en 4-hydroxyprotothis compound, qui est ensuite époxydé en C5-C6 pour former le produit final, l’this compound .
Méthodes de production industrielle
La production industrielle de l’this compound implique la fermentation de Streptomyces nodosus subsp. asukaensis dans des conditions optimisées pour maximiser le rendement . Des techniques de génie génétique, telles que la surexpression des gènes régulateurs, ont été utilisées pour améliorer les niveaux de production .
Analyse Des Réactions Chimiques
Types de réactions
L’Asukamycin subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont cruciales pour sa biosynthèse et ses modifications fonctionnelles.
Réactifs et conditions courants
Les réactifs couramment utilisés dans la biosynthèse de l’this compound comprennent des unités de départ d’acyl-CoA ramifiées dérivées de la valine, de la leucine et de l’isoleucine . Les réactions se produisent généralement dans des conditions enzymatiques facilitées par des synthases de polykétides et d’autres enzymes biosynthétiques .
Principaux produits formés
Les principaux produits formés par ces réactions comprennent le protothis compound, le 4-hydroxyprotothis compound et le produit final, l’this compound .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
L’Asukamycin est comparé à d’autres antibiotiques de type manumycine, tels que la manumycine A, la manumycine B et la colabomycine E . Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs activités biologiques et leurs applications spécifiques . La partie cyclohexane unique de l’this compound la distingue des autres manumycines, contribuant à ses propriétés biologiques distinctes .
Propriétés
IUPAC Name |
(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVAUUEPNULMP-JHWDTTIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318456 | |
| Record name | Asukamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61116-33-4 | |
| Record name | Asukamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61116-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asukamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asukamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Asukamycin and where does it come from?
A1: this compound is a naturally occurring antibiotic produced by the bacterium Streptomyces nodosus subspecies asukaensis. [] It belongs to a family of compounds known as the manumycins, which are characterized by their unique chemical structures and biological activities. [, ]
Q2: What is the mechanism of action of this compound?
A2: While the exact mechanism of action of this compound remains under investigation, it has been shown to possess antitumor activity. In vitro studies have demonstrated that this compound inhibits the growth of various tumor cell lines, triggering apoptosis through the activation of caspases 8 and 3. [] Additionally, its cytotoxic effects were reduced by a p38 mitogen-activated protein kinase (MAPK) inhibitor, suggesting the involvement of this pathway in its mechanism. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C29H22N2O9 and it has a molecular weight of 542 g/mol. []
Q4: How is this compound biosynthesized?
A4: this compound biosynthesis is a complex process involving multiple enzymatic steps. The molecule is assembled from three main components: []
- An "upper" polyketide chain initiated by cyclohexanecarboxylic acid. []
- A "lower" polyketide chain initiated by the unusual starter unit 3-amino-4-hydroxybenzoic acid (3,4-AHBA). [, ]
- A cyclized 5-aminolevulinic acid moiety, 2-amino-3-hydroxycyclopent-2-enone (C5N unit). []
Q5: What is the role of the "upper" polyketide chain in this compound biosynthesis?
A5: The "upper" polyketide chain, initiated by cyclohexanecarboxylic acid, plays a crucial role in determining the structural diversity of this compound congeners. The polyketide synthase responsible for its synthesis exhibits flexibility in incorporating different starter units, including branched-chain and alicyclic carboxylic acids. [] This promiscuity allows the production of various this compound analogs with potentially altered biological activities. [, ]
Q6: How does the availability of specific starter units affect this compound production?
A6: The availability of specific starter units, particularly for the "upper" polyketide chain, significantly influences the spectrum of this compound congeners produced by S. nodosus ssp. asukaensis. [] Feeding experiments with different alicyclic carboxylic acids have demonstrated that the bacterium can incorporate these alternative starter units, resulting in the production of novel this compound analogs. [, ] Moreover, such feeding strategies can even suppress the endogenous production of cyclohexanecarboxylic acid, the natural starter unit for this compound. [] These findings highlight the potential for manipulating this compound biosynthesis by controlling precursor availability to generate new analogs with improved properties.
Q7: Has the this compound biosynthetic gene cluster been identified?
A7: Yes, the entire this compound biosynthetic gene cluster has been successfully cloned, sequenced, and heterologously expressed in Streptomyces lividans. [, ] This achievement has paved the way for in-depth investigations into the individual genes and enzymes involved in the biosynthesis of this compound and its related compounds.
Q8: What is the role of 5-aminolevulinic acid in this compound biosynthesis?
A9: 5-aminolevulinic acid (ALA) serves as the precursor for the C5N unit, a characteristic structural feature of this compound. Interestingly, S. nodosus ssp. asukaensis possesses two distinct ALA biosynthetic pathways: the C5 pathway and the Shemin pathway. [] The C5 pathway supplies ALA for essential cellular processes like tetrapyrrole biosynthesis, while the Shemin pathway specifically provides ALA for the formation of the C5N unit in this compound. [] This division of labor ensures a dedicated supply of ALA for antibiotic production without compromising other essential metabolic pathways.
Q9: What are the potential applications of this compound?
A10: this compound exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant pathogens like Nocardia asteroides. [] This activity, coupled with its observed antitumor effects in vitro, positions this compound as a promising lead compound for the development of new antibacterial and anticancer agents. [, , ] Furthermore, its low in vivo toxicity in preliminary studies warrants further investigation into its therapeutic potential. []
Q10: What is the historical context of this compound research?
A11: this compound was first isolated and characterized in the 1970s. [] Initial studies focused on its antibacterial properties and chemical structure elucidation. [] Subsequent research efforts have delved into its biosynthesis, identifying the gene cluster responsible for its production and characterizing key enzymes involved in the pathway. [, , , ] More recently, investigations have explored the antitumor potential of this compound and related manumycin-type metabolites, opening new avenues for therapeutic development. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


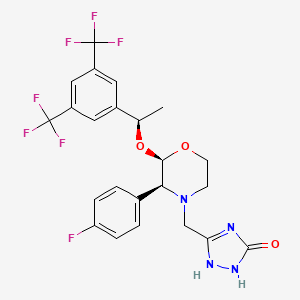

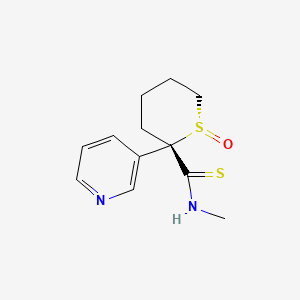
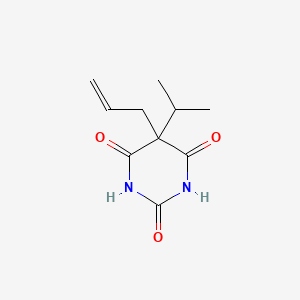
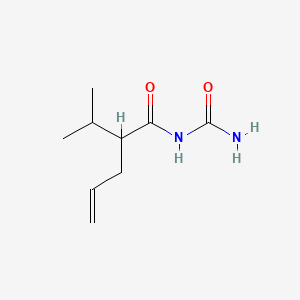
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

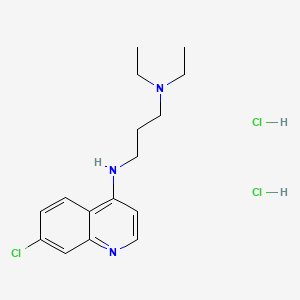
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)


